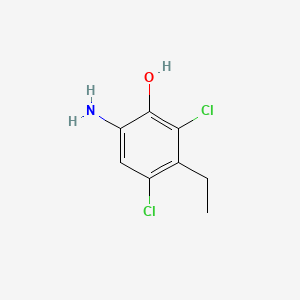

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL

Description

6-Amino-2,4-dichloro-3-ethylphenol is a halogenated aromatic compound featuring an amino group at the 6-position, chloro substituents at the 2- and 4-positions, and an ethyl group at the 3-position of the phenol ring.

Properties

CAS No. |

99817-37-5 |

|---|---|

Molecular Formula |

C8H9Cl2NO |

Molecular Weight |

206.07 g/mol |

IUPAC Name |

6-amino-2,4-dichloro-3-ethylphenol |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-4-5(9)3-6(11)8(12)7(4)10/h3,12H,2,11H2,1H3 |

InChI Key |

QMRQXLFENCRBNZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C(=C1Cl)O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1-Ethyl-4-Nitrobenzene

The foundational step in synthesizing 6-amino-2,4-dichloro-3-ethylphenol involves chlorinating 1-ethyl-4-nitrobenzene to form 1,3,4-trichloro-2-ethyl-5-nitrobenzene. As detailed in US4670608A, this reaction employs chlorine gas in the presence of Lewis acid catalysts such as iron(III) chloride, antimony(III) chloride, or iodine. The process occurs at temperatures between 0°C and 150°C, with catalyst loading of 1–10 wt% relative to the substrate.

Critical Parameters:

-

Catalyst Efficiency: Iron(III) chloride achieves 70–90% conversion to the trichloro intermediate within 4–6 hours.

-

Solvent Systems: Dichloromethane or chlorobenzene enhances reaction homogeneity, minimizing side products like polychlorinated derivatives.

-

Temperature Control: Maintaining 40–60°C prevents exothermic runaway reactions.

Post-chlorination, the catalyst is removed via filtration or aqueous extraction, and the crude product is hydrolyzed under alkaline conditions to yield 2,4-dichloro-3-ethyl-6-nitrophenol. Acidification with hydrochloric acid precipitates the nitro intermediate, which is filtered and dried.

Reduction of the Nitro Group to an Amine

The nitro group in 2,4-dichloro-3-ethyl-6-nitrophenol is reduced to an amine using catalytic hydrogenation. CN101914028B demonstrates that Ni-B/SiO₂ amorphous catalysts enable selective reduction under mild conditions (0.5–0.6 MPa H₂, 60–70°C). Ethanol or propanol serves as the solvent, with stirring rates of 600–800 rpm ensuring efficient gas-liquid mixing.

Optimized Conditions:

| Parameter | Value | Impact on Selectivity |

|---|---|---|

| Hydrogen Pressure | 0.5–0.6 MPa | Minimizes over-reduction |

| Catalyst Loading | 2.0–2.35 g (wet weight) | 98–100% conversion |

| Reaction Time | 2–3 hours | 97–98% amine yield |

The catalyst is reusable for up to five cycles without significant activity loss, as confirmed by HPLC monitoring. Post-reduction, the product is isolated via solvent evaporation and vacuum drying, achieving >98% purity.

Catalytic Systems and Their Roles

Lewis Acid Catalysts in Chlorination

Iron(III) chloride dominates industrial-scale chlorination due to its cost-effectiveness and high activity. The catalyst polarizes the Cl–Cl bond, facilitating electrophilic aromatic substitution at the meta and para positions relative to the nitro group. Antimony(III) chloride offers higher selectivity for trichloro products but is limited by cost and toxicity.

Comparative Performance:

| Catalyst | Trichloro Yield (%) | Reaction Time (h) | By-Product Formation |

|---|---|---|---|

| FeCl₃ | 85–90 | 4–6 | <5% |

| SbCl₃ | 88–92 | 3–5 | <3% |

| I₂ | 70–75 | 6–8 | 10–15% |

Ni-B/SiO₂ in Hydrogenation

The Ni-B/SiO₂ catalyst’s amorphous structure provides abundant active sites for H₂ dissociation, enabling rapid nitro-group reduction while preserving chloro substituents. X-ray diffraction analyses confirm that boron modifies nickel’s electronic structure, enhancing resistance to chloride-induced deactivation.

Catalyst Characterization:

-

Surface Area: 180–200 m²/g (SiO₂ support)

-

Ni Loading: 12–15 wt%

-

Particle Size: 8–12 nm

Process Optimization and Scalability

Chlorination-Hydrolysis Integration

Combining chlorination and hydrolysis in a single reactor reduces intermediate handling. US4670608A reports that hydrolyzing the chlorination mixture directly with NaOH/ethanol-water (1:1 v/v) at 80°C yields 92–95% sodium 2,4-dichloro-3-ethyl-6-nitrophenolate. Acidification with HCl then precipitates the nitro phenol in >90% yield.

Continuous Hydrogenation Systems

CN101914028B highlights a continuous flow reactor design for nitro-group reduction, achieving 99% conversion at 1.0 L/h throughput. The system’s fixed-bed configuration ensures consistent catalyst contact time, minimizing side reactions.

Challenges and Mitigation Strategies

By-Product Formation in Chlorination

Polychlorinated by-products (e.g., tetrachloro derivatives) arise from excessive chlorination. Strategies to suppress these include:

-

Stepwise Chlorine Addition: Incremental Cl₂ introduction prevents local excess concentrations.

-

Temperature Modulation: Lower temperatures (40°C) favor mono- and di-chloro intermediates.

Catalyst Deactivation in Hydrogenation

Chloride ions and organic residues gradually poison Ni-B/SiO₂. Regeneration via calcination at 400°C under air restores 90% initial activity.

Comparative Analysis of Synthetic Routes

Route 1: Chlorination → Hydrolysis → Hydrogenation

-

Yield: 78–82% overall

-

Purity: >98%

-

Cost: Moderate (requires separate reactors)

Route 2: Integrated Chlorination/Hydrolysis → Hydrogenation

-

Yield: 85–88% overall

-

Purity: 97–98%

-

Cost: Lower (reduced solvent use)

Chemical Reactions Analysis

Types of Reactions

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines.

Scientific Research Applications

6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-AMINO-2,4-DICHLORO-3-ETHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 6-amino-2,4-dichloro-3-ethylphenol and its analogs:

Key Comparisons:

This property is critical for compounds targeting hydrophobic enzyme pockets or cell membranes, as seen in β-galactosidase inhibitors (e.g., ’s glucopyranoside derivatives with hydrophobic moieties) .

Positional Isomerism: The 2-amino-4,6-dichloro-5-methylphenol isomer demonstrates how shifting substituents alters electronic and steric effects. For instance, the 2-amino group may engage in hydrogen bonding differently than the 6-amino group, affecting interactions in catalytic or receptor-binding sites .

Aromatic System Variations: Compared to heterocyclic analogs like 6-amino-2,3-dimethylquinoxaline, the phenol ring in this compound offers distinct reactivity. Quinoxalines are often used in tricyclic syntheses (e.g., pyridoquinoxalines via Gould-Jacobs reactions) , whereas phenolic compounds may exhibit antioxidant or anti-inflammatory properties, as suggested by ’s 6-aminopyridin-3-ols .

Extrapolating this, the ethyl group in the target compound could similarly optimize interactions in enzyme inhibition or receptor modulation.

Q & A

Q. What are the recommended methods for synthesizing and purifying 6-amino-2,4-dichloro-3-ethylphenol, and how can its structural integrity be validated?

Methodological Answer: Synthesis typically involves halogenation and amination of phenol derivatives. For example, ethyl-substituted precursors undergo selective chlorination at the 2- and 4-positions, followed by amino group introduction via catalytic hydrogenation or nucleophilic substitution . Purification often employs recrystallization from ethanol/water mixtures to isolate the hydrochloride salt form, as this improves stability . Structural validation requires:

- NMR spectroscopy : To confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for phenolic protons and δ 1.2–1.4 ppm for the ethyl group) .

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (e.g., using SHELXL for refinement ).

- Elemental analysis : To verify Cl and N content (±0.3% deviation).

Q. How does the hydrochloride salt form of this compound influence its stability and solubility in experimental conditions?

Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic dissociation but may increase hygroscopicity. Stability studies should include:

- Thermogravimetric analysis (TGA) : To assess dehydration thresholds (e.g., mass loss at 100–150°C indicates water release) .

- pH-dependent solubility profiling : Measure solubility in buffers (pH 2–12) via UV-Vis spectroscopy (λmax ~270 nm for phenolic absorption) .

- Long-term storage tests : Store at –20°C under argon to prevent oxidation of the amino group .

Advanced Research Questions

Q. What are the mechanistic pathways for oxidative degradation of this compound, and how can degradation products be identified?

Methodological Answer: Under oxidative conditions (e.g., H₂O₂/UV light), the amino group may form nitroso intermediates, while the ethyl side chain undergoes hydroxylation. Key steps:

- LC-MS/MS analysis : Use a C18 column (ACN/0.1% formic acid gradient) to separate products. Degradation markers include m/z 235.1 (demethylated product) and m/z 251.1 (hydroxylated derivative) .

- EPR spectroscopy : Detect free radical intermediates (e.g., phenoxy radicals) during UV exposure .

- Computational modeling : Apply DFT to predict reaction energetics (e.g., B3LYP/6-31G* basis set for transition-state analysis).

Q. How can computational tools predict the interactions of this compound with biological macromolecules?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Parameterize the ligand with GAFF2 force fields and assign partial charges via AM1-BCC .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å indicates stable binding) .

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with His residues or hydrophobic contacts with ethyl/chlorine groups).

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or salt forms. Mitigation strategies include:

- Standardized solvent systems : Use DMSO-d6 for NMR to minimize pH variability .

- Cross-validation with XRD : Compare experimental IR bands (e.g., N–H stretch at 3350 cm⁻¹) with theoretical spectra from VASP simulations .

- Multi-lab reproducibility studies : Share raw data (e.g., .fid files for NMR) via open-access platforms to benchmark results .

Data Contradiction Analysis

Example Contradiction:

Divergent melting points reported for the hydrochloride salt (e.g., 180°C vs. 195°C).

Resolution Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.